Cyclohexylmethanesulfonyl Chloride
Overview
Description
Cyclohexylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C7H13ClO2S. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethanesulfonyl chloride can be synthesized through the reaction of cyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere and at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of cyclohexylmethanesulfonic acid using thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to cyclohexylmethanesulfonic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature, inert atmosphere
Major Products Formed:
Sulfonamide: Formed by reaction with amines
Sulfonate Ester: Formed by reaction with alcohols
Cyclohexylmethanesulfonic Acid: Formed by reduction
Scientific Research Applications
Cyclohexylmethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: It is employed in the modification of biomolecules to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexylmethanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide and sulfonate ester products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Cyclohexylmethanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and p-toluenesulfonyl chloride:
Methanesulfonyl Chloride: Similar in reactivity but has a simpler structure (CH3SO2Cl) and is used in similar types of reactions.
P-Toluenesulfonyl Chloride:
Uniqueness: this compound is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This makes it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
cyclohexylmethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZPMGQCWZOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397659 | |
Record name | Cyclohexylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-30-1 | |
Record name | Cyclohexylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylmethane sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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